4-(2,3-Dimethylphenoxymethyl)phenylZinc bromide
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Overview
Description
4-(2,3-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. Organozinc compounds are known for their utility in forming carbon-carbon bonds, making them valuable reagents in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,3-dimethylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(2,3-dimethylphenoxymethyl)bromobenzene+Zn→4-(2,3-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is often produced in bulk and stored in specialized containers to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Temperature and Atmosphere: Reactions are typically conducted at controlled temperatures under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-(2,3-dimethylphenoxymethyl)phenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethylphenoxymethyl)phenylzinc bromide in chemical reactions involves the transfer of the phenyl group from zinc to another molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which helps in the formation of a new carbon-carbon bond. The zinc atom acts as a stabilizing agent, allowing the phenyl group to participate in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound with similar reactivity.
4-Fluorophenylzinc Bromide: Another organozinc compound with a fluorine substituent, offering different reactivity and selectivity.
Benzylzinc Bromide: Used in similar coupling reactions but with a benzyl group instead of a phenyl group.
Uniqueness
4-(2,3-dimethylphenoxymethyl)phenylzinc bromide is unique due to the presence of the 2,3-dimethylphenoxymethyl group, which can impart specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
Properties
Molecular Formula |
C15H15BrOZn |
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Molecular Weight |
356.6 g/mol |
IUPAC Name |
bromozinc(1+);1,2-dimethyl-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XXYGWKIILQIPBG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=[C-]C=C2)C.[Zn+]Br |
Origin of Product |
United States |
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